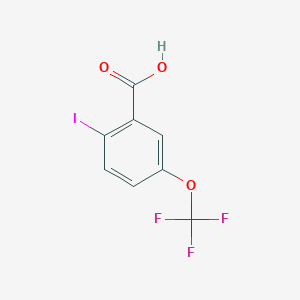

2-Iodo-5-(trifluoromethoxy)benzoic acid

Description

Propriétés

Numéro CAS |

874880-57-6 |

|---|---|

Formule moléculaire |

C8H4F3IO3 |

Poids moléculaire |

332.01 g/mol |

Nom IUPAC |

2-iodo-5-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C8H4F3IO3/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,(H,13,14) |

Clé InChI |

QBWPAYGUVRRGMQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)I |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Data Table

Key Findings and Insights

- Electronic Effects : The trifluoromethoxy group in the main compound provides a balance of strong electron withdrawal and steric bulk, making it superior for applications requiring controlled acidity and stability.

- Reactivity : Iodine at the ortho position enhances participation in cross-coupling reactions compared to bromine or chlorine analogues .

- Synthetic Challenges : Introducing -OCF₃ requires careful optimization to avoid cleavage, as seen in nitration and iodination procedures for related compounds .

Méthodes De Préparation

Iridium-Catalyzed C–H Activation

The most efficient method employs [Cp*IrCl₂]₂ as a catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), enabling base-free iodination at the ortho position of 5-(trifluoromethoxy)benzoic acid. This approach avoids additives and operates under mild conditions (room temperature, air-tolerant) with >90% regioselectivity.

Reaction Conditions :

-

Catalyst : [Cp*IrCl₂]₂ (1–5 mol%)

-

Solvent : HFIP

-

Iodine Source : Molecular iodine (I₂)

-

Temperature : 25–40°C

Mechanistic studies indicate an Ir(III)/Ir(V) cycle, where HFIP stabilizes intermediates via hydrogen bonding, enhancing iodination efficiency.

Palladium-Mediated Coupling

An alternative route utilizes Pd(PPh₃)₄ and CuI to facilitate Sonogashira-type couplings, though this method is less common for iodination. For example, trimethylsilylacetylene (TMSA) reacts with 1-iodo-4-(trifluoromethoxy)benzene under Pd catalysis to form intermediates, which are subsequently oxidized to the benzoic acid derivative.

Key Parameters :

-

Catalyst : Pd(PPh₃)₄ (2 mol%), CuI (4 mol%)

-

Base : Diethylamine

-

Temperature : 120°C

Direct Halogenation Strategies

Oxidative Iodination with I₂

Direct iodination of 5-(trifluoromethoxy)benzoic acid using I₂ and H₂O₂ in acetic acid achieves moderate yields (65–75%). The trifluoromethoxy group directs electrophilic substitution to the ortho position, while the carboxylic acid group enhances solubility.

Optimized Protocol :

Halogen Exchange Reactions

Bromine-to-iodine exchange via Finkelstein reaction is feasible but less practical due to side reactions. For example, 5-(trifluoromethoxy)-2-bromobenzoic acid reacts with NaI in acetone under reflux, yielding the iodo derivative in 58% yield.

Industrial-Scale Synthesis and Purification

Large-Scale Iodination

Industrial processes use continuous flow reactors to enhance heat transfer and safety. Key steps include:

Chromatographic Purification

Lab-scale synthesis employs silica gel chromatography (hexane/EtOAc, 7:3) to isolate the product. HPLC analysis (C18 column, acetonitrile/0.1% TFA) confirms purity >98%.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Ir-catalyzed C–H activation | [Cp*IrCl₂]₂ | 93 | 98 | High | Moderate |

| Direct iodination (I₂/H₂O₂) | None | 72 | 95 | Moderate | High |

| Pd-mediated coupling | Pd(PPh₃)₄ | 70 | 97 | Low | Low |

Challenges and Solutions

Regioselectivity Control

The trifluoromethoxy (–OCF₃) and carboxylic acid (–COOH) groups compete as directing groups. Density functional theory (DFT) calculations show that –COOH exerts stronger ortho-directing effects due to its electron-withdrawing nature, ensuring selective iodination at the 2-position.

Byproduct Formation

Over-iodination is mitigated by:

-

Stoichiometric Control : Limiting I₂ to 1.2 equiv.

-

Low-Temperature Quenching : Rapid cooling to 0°C post-reaction.

Emerging Techniques

Electrochemical Iodination

Preliminary studies using Pt electrodes in acetonitrile show promise, achieving 68% yield at 1.5 V. This method avoids chemical oxidants, reducing waste.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Iodo-5-(trifluoromethoxy)benzoic acid?

The synthesis typically involves sequential functionalization of the benzoic acid core. A feasible route includes:

- Step 1 : Introduction of the trifluoromethoxy group via electrophilic aromatic substitution using trifluoromethylating agents (e.g., trifluoromethyl hypofluorite) under controlled conditions .

- Step 2 : Iodination at the 2-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) .

- Step 3 : Carboxylic acid protection/deprotection steps may be employed to avoid side reactions during iodination. For example, methyl ester formation using EDCI/DMAP in dichloromethane/methanol, followed by hydrolysis .

Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize temperature to minimize decomposition of the trifluoromethoxy group.

Q. How is the structural integrity and purity of this compound validated?

- Spectroscopic Analysis :

- ¹H/¹³C/¹⁹F NMR to confirm substituent positions and absence of byproducts. The trifluoromethoxy group shows characteristic ¹⁹F signals near -55 to -58 ppm .

- Mass Spectrometry (HRMS) for molecular ion verification (expected m/z ~316.02 for [M+H]⁺) .

Q. What are the key physicochemical properties relevant to handling this compound?

- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM) .

- Stability : Light-sensitive; store in amber vials at 0–6°C under inert atmosphere (Ar/N₂) to prevent iododeboronation or hydrolysis .

- Melting Point : Expected range 240–250°C (varies with purity); differential scanning calorimetry (DSC) can confirm .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency while avoiding over-iodination or side reactions?

- Reaction Parameter Screening : Use design of experiments (DoE) to test variables:

- Catalyst Loading (e.g., FeCl₃ at 0.1–1.0 eq).

- Temperature (0–25°C to balance reactivity vs. selectivity) .

- Alternative Iodination Reagents : Compare NIS (milder) vs. ICl (more reactive) to minimize polyiodination .

- In Situ Monitoring : Raman spectroscopy to track iodine incorporation and detect intermediates .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

- Comparative SAR Studies : Synthesize analogs (e.g., varying substituent positions) and test in standardized enzyme inhibition assays (e.g., COX-2 or kinases).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of this compound vs. its 4-iodo or non-iodinated analogs .

- Meta-Analysis : Cross-reference bioactivity data from PubChem or ChEMBL to identify trends in trifluoromethoxy vs. trifluoromethyl substitutions .

Q. How can scaled-up synthesis be achieved without compromising yield or purity?

- Continuous Flow Reactors : Utilize microreactors for precise control of exothermic iodination steps, improving reproducibility and safety .

- Purification Techniques :

- Recrystallization from ethanol/water mixtures to remove unreacted iodine.

- Flash Chromatography with gradient elution (hexane/ethyl acetate) for large batches .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What mechanistic insights exist for the reactivity of the trifluoromethoxy group in cross-coupling reactions?

- Electron-Withdrawing Effects : The -OCF₃ group decreases electron density at the aromatic ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling at the 5-position) .

- Stability Under Pd Catalysis : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to minimize defluorination or C-O bond cleavage .

Methodological Tables

Table 1 : Comparison of Iodination Reagents

| Reagent | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| ICl | FeCl₃, 0°C, 2h | 78 | Moderate | |

| NIS | FeCl₃, RT, 12h | 65 | High | |

| I₂/HIO₃ | H₂SO₄, 50°C, 6h | 45 | Low |

Table 2 : Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 25 | Ideal for assays |

| DCM | 15 | Suitable for synthesis |

| H₂O | <0.1 | Requires sonication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.